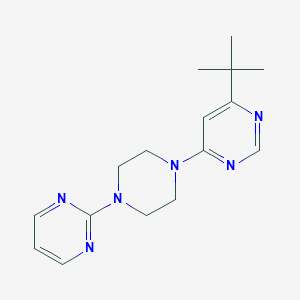

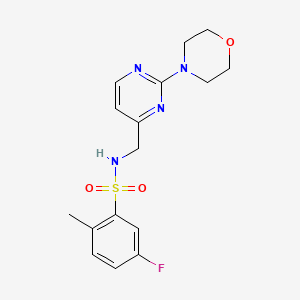

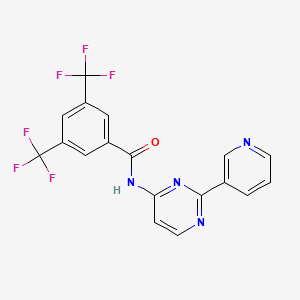

5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a fluorobenzene ring, a pyrimidine ring, and a morpholine ring .

Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . Morpholine is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The fluorobenzene part of the molecule contains a benzene ring with a fluorine atom attached .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic heterocycles .Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were prepared, highlighting the chemical versatility and potential biological applications of compounds related to 5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide. These compounds exhibited significant larvicidal activity, suggesting potential utility in pest control and the study of insecticide mechanisms (Gorle et al., 2016).

Antimicrobial and Anticancer Properties

The research demonstrates the antimicrobial, anticancer, and antiviral properties of sulfonamide derivatives, including compounds structurally related to 5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide. These studies provide a foundation for developing new therapeutic agents against a variety of diseases (Kumar et al., 2012).

Antitumor Drug Development

Efforts to design potent antitumor agents with low toxicity led to the synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard. These compounds were designed based on the structural framework of 5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide, indicating its relevance in the development of novel antitumor drugs (Huang et al., 2001).

Enzyme Inhibition for Disease Treatment

Benzenesulfonylguanidine derivatives, modified by pharmacophores such as morpholine and piperidine, have shown to inhibit the growth of various human cancer cell lines. This highlights the potential of 5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide and its derivatives in the development of treatments for diseases like Alzheimer's, Parkinson's, and cancer, through enzyme inhibition (Pogorzelska et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-15(12)25(22,23)19-11-14-4-5-18-16(20-14)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKGQNMCPMTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

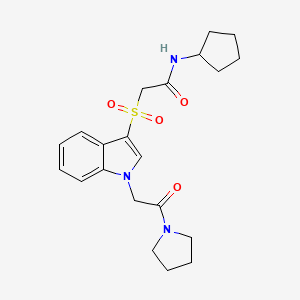

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)

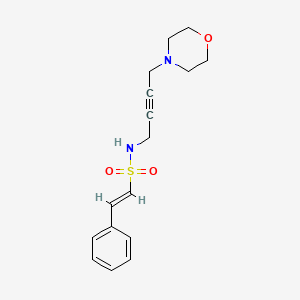

![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)

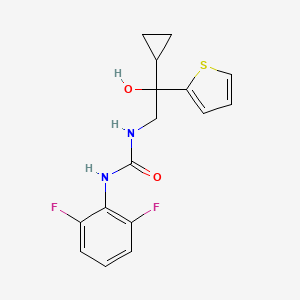

![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)

![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)